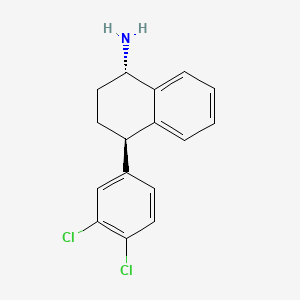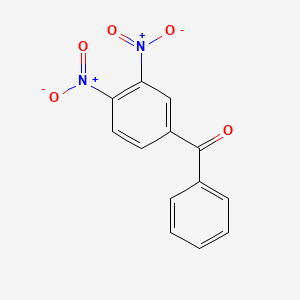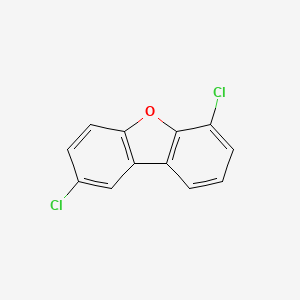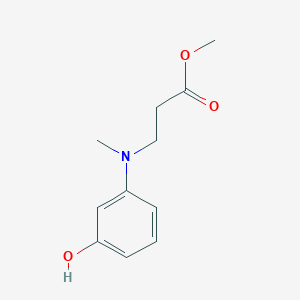
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxyphenyl group, a methyl group, and a beta-alanine methyl ester moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester typically involves the reaction of 3-hydroxybenzaldehyde with N-methyl-beta-alanine in the presence of a suitable esterification agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or hydrochloric acid, and a solvent like methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds or other interactions with active sites, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and lead to various biological effects.
類似化合物との比較
Similar Compounds
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine: Lacks the ester group, leading to different reactivity and applications.
N-(3-Hydroxyphenyl)-N-methyl-glycine Methyl Ester: Similar structure but with a glycine moiety instead of beta-alanine, affecting its chemical properties and biological activities.
N-(4-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester: The hydroxy group is positioned differently, leading to variations in reactivity and interactions.
Uniqueness
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester is unique due to the specific positioning of the hydroxy group and the presence of the beta-alanine methyl ester moiety. These structural features confer distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
methyl 3-(3-hydroxy-N-methylanilino)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-12(7-6-11(14)15-2)9-4-3-5-10(13)8-9/h3-5,8,13H,6-7H2,1-2H3 |
InChIキー |
DOIHCDACELRCLO-UHFFFAOYSA-N |
正規SMILES |
CN(CCC(=O)OC)C1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


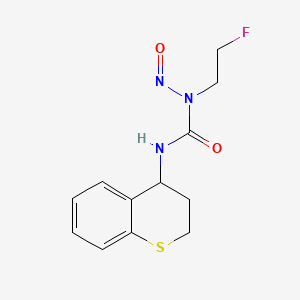
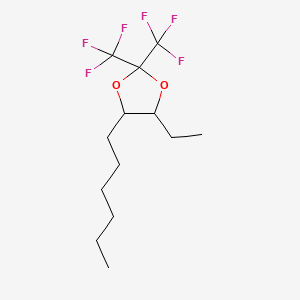
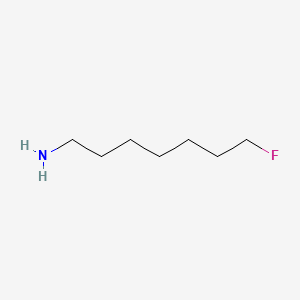

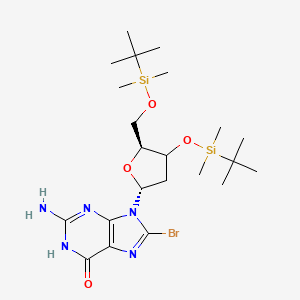

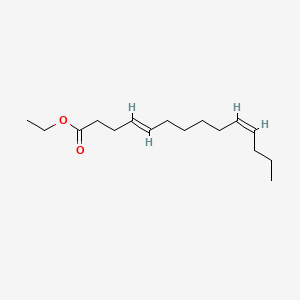
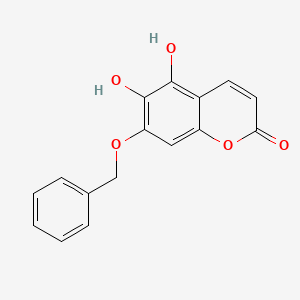
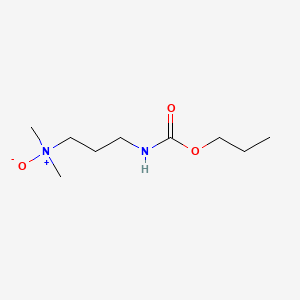
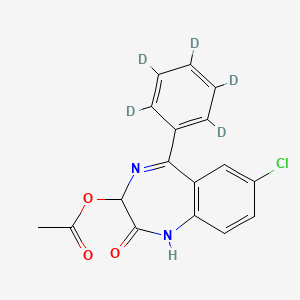
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
